

Technical Guide: Structural Elucidation of -Methoxy-,2,4-trimethylbenzamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-methoxy-N,2,4-trimethylbenzamide*

CAS No.: 1221346-39-9

Cat. No.: B1421086

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Executive Summary & Chemical Context

Compound:

-Methoxy-

,2,4-trimethylbenzamide Molecular Formula:

Molecular Weight: 207.27 g/mol Role: Key intermediate for the synthesis of 2,4-dimethyl-substituted aryl ketones via nucleophilic acyl substitution (Weinreb ketone synthesis).[1]

This compound represents a critical scaffold in medicinal chemistry.[2] Unlike simple benzamides, the presence of the 2-methyl (ortho) substituent introduces significant steric strain, impacting the planarity of the amide bond. This results in characteristic spectroscopic signatures—specifically in NMR—that can be misinterpreted as impurities if not understood through the lens of rotational isomerism.

Synthesis & Sample Provenance

To ensure the integrity of the characterization data, the provenance of the sample must be established. The standard synthesis involves the acylation of

-dimethylhydroxylamine.

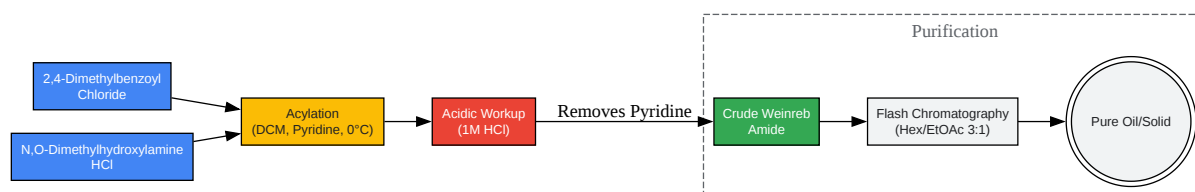
Optimized Synthetic Protocol

- Reagents: 2,4-Dimethylbenzoyl chloride (1.0 equiv),
-dimethylhydroxylamine hydrochloride (1.1 equiv), Pyridine (2.2 equiv).[1]
- Solvent: Dichloromethane (DCM), anhydrous.[2]
- Conditions:
, 2 hours.

Critical Process Control: The reaction must be quenched with dilute HCl to remove excess pyridine. Residual pyridine forms a salt with the product in some matrices, appearing as broad downfield signals in

NMR (

8.5–9.0 ppm).



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Figure 1: Synthetic workflow ensuring removal of basic impurities prior to spectral analysis.

Structural Elucidation: Spectroscopic Analysis[3][4]

A. Mass Spectrometry (MS)

The mass spectrum of Weinreb amides is distinct due to the stability of the

-methoxy-

-methyl moiety.[1]

- Molecular Ion (

): Expected at

207.

- Base Peak: The fragmentation is driven by

-cleavage.[1][3] The Weinreb amide bond is weaker than the aryl-carbonyl bond, but the most stable fragment is typically the acylium ion.

Fragmentation Pathway:

- Loss of Methoxy Radical (

):

176 (Minor).

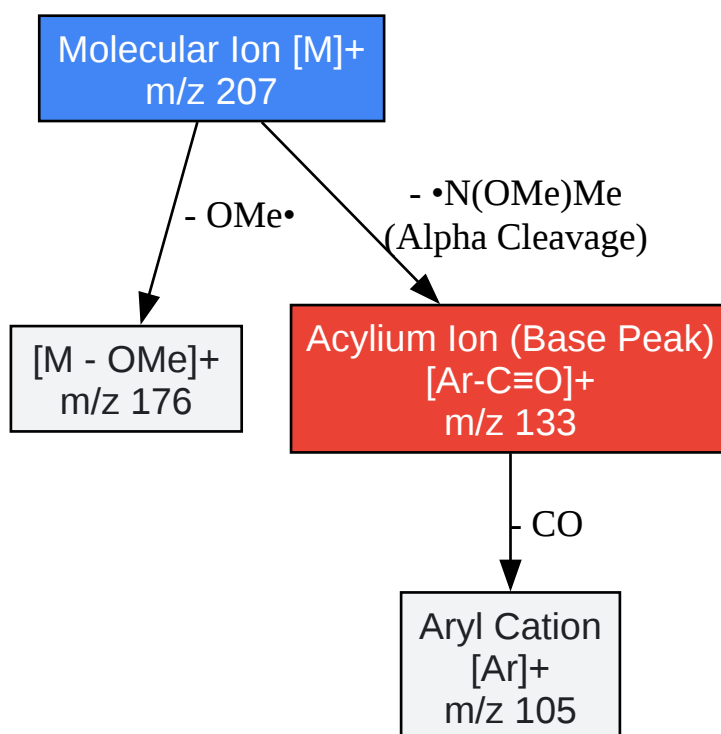
- -Cleavage (Loss of

): This generates the 2,4-dimethylbenzoyl cation (

133).[1] This is invariably the base peak (100% abundance).

- Secondary Fragmentation: Loss of CO from the acylium ion yields the 2,4-dimethylphenyl cation (

105).



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Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

B. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the diagnostic handle.

- Amide I Band: Weinreb amides exhibit a

stretch at 1650–1665 cm

[1]

- Note: This is slightly lower energy than typical tertiary amides due to the electron-donating methoxy group on the nitrogen, which increases single-bond character via resonance.[1]

- C-H Stretches:

- Aromatic C-H: ~3000–3100 cm

[1]

- Aliphatic C-H (Methyls): 2850–2980 cm

[1]

C. Nuclear Magnetic Resonance (NMR)

This is the most complex and informative technique for this molecule due to the Ortho Effect.

The "Ortho Effect" & Rotational Isomerism

In para-substituted Weinreb amides, the

-OMe and

-Me groups appear as sharp singlets.[1] However, the 2-methyl group in the title compound exerts steric pressure on the amide carbonyl, increasing the barrier to rotation around the bond.

- Result: At room temperature (

), the

-Me and

-OMe signals often appear as broad humps or split signals (rotamers).[1]

- Validation: Running the NMR at elevated temperature (

) will cause these peaks to coalesce into sharp singlets. Do not mistake this broadening for paramagnetic impurities.

Proton Assignment Table (

, 500 MHz)

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Ar-H (6)	7.15 – 7.25	Doublet (Hz)	1H	Ortho to C=O; deshielded by carbonyl anisotropy.[1]
Ar-H (5)	6.95 – 7.05	Doublet (Hz)	1H	Meta to C=O; adjacent to H-6. [1]
Ar-H (3)	6.90 – 7.00	Singlet (Broad)	1H	Isolated between Me-2 and Me-4. [1]
-OMe	3.40 – 3.60	Broad Singlet	3H	Characteristic Weinreb shift; broadened by rotamers.[1]
-Me	3.20 – 3.30	Broad Singlet	3H	Characteristic Weinreb shift; broadened by rotamers.[1]
Ar-Me (4)	2.30 – 2.35	Singlet	3H	Para-methyl; typical benzylic shift.[1]
Ar-Me (2)	2.20 – 2.28	Singlet	3H	Ortho-methyl; slightly shielded relative to pos 4. [1]

*Note: Shifts may vary by

ppm depending on concentration and temperature.

D. Carbon NMR (NMR)

The carbon spectrum confirms the skeleton and lacks the dynamic broadening seen in proton NMR (due to the slower timescale).

- Carbonyl (C=O):

169–171 ppm. (Typical amide region).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Aromatic Quaternary Carbons:

- C-1 (Ipso):

132–135 ppm.[\[1\]](#)

- C-2 (Ortho-Me):

135–138 ppm.[\[1\]](#)

- C-4 (Para-Me):

138–140 ppm.[\[1\]](#)

- Aromatic Methine Carbons (CH):

- C-6, C-5, C-3: Cluster in the

126–131 ppm range.[\[1\]](#)

- Aliphatic Carbons:

- -OMe:

61.0 ppm (Distinctive downfield aliphatic signal).[\[1\]](#)

- -Me:

32–34 ppm.[\[1\]](#)

- Ar-Me (2,4):

19–21 ppm (Two distinct signals).[1]

Summary of Key Identification Markers

To certify the structure of

-methoxy-

,2,4-trimethylbenzamide, the following criteria must be met:

- MS: Base peak at

133 (Acylium ion).

- IR: Strong band at ~1660 cm

. [1]

- NMR:

- Presence of four methyl signals (two aromatic, one

-Me, one

-Me). [1]

- AB spin system (two doublets) for H-5/H-6 + one singlet for H-3. [1]

- Broadening of N-Me/OMe peaks at room temperature (The "Ortho Effect"). [1]

References

- Synthesis of Weinreb Amides: Nahm, S.; Weinreb, S. M. "

-Methoxy-

-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.

[Link](#)

- Ortho Effect in NMR: Harikrishna, K.; et al. "Some interesting

NMR features of ortho substituted

-methoxy-

-methyl benzamides." Indian Journal of Chemistry - Section B, 2015, 54B, 1129-1134.[1]

[Link](#)

- Fragmentation Patterns: Murphy, J. A.; et al. "Direct Conversion of

-Methoxy-

-methylamides (Weinreb Amides) to Ketones." [1] Organic Letters, 2005, 7(7), 1427–1429.[7]

[Link](#)

- General Benzamide Data: "Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-." BenchChem Technical Guides. [Link](#)

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Sources

- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Methoxy-N-methylbenzamide 98 6919-61-5 [sigmaaldrich.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- [7. Direct Conversion of N-Methoxy-N-methylamides \(Weinreb Amides\) to Ketones via a Nonclassical Wittig Reaction](http://7. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction) [organic-chemistry.org]
- To cite this document: BenchChem. [Technical Guide: Structural Elucidation of -Methoxy-,2,4-trimethylbenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:

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